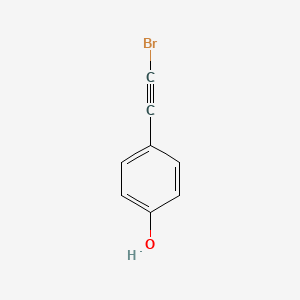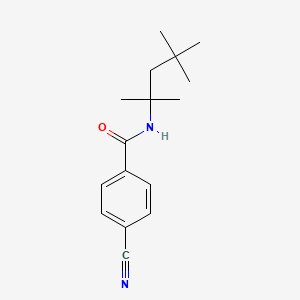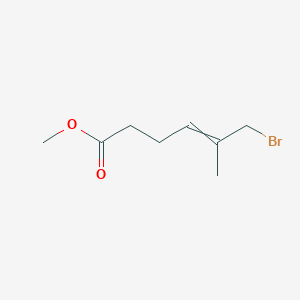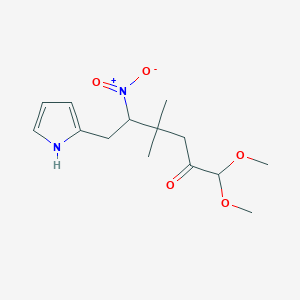![molecular formula C19H12N4S B14201833 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile CAS No. 832081-73-9](/img/structure/B14201833.png)
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and an amino group attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzonitrile with 2-chloro-3-(thiophen-2-yl)quinoxaline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems may also be employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the quinoxaline or thiophene rings.
科学的研究の応用
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dichloroquinoxaline share structural similarities and are used in similar applications.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde are structurally related and exhibit comparable chemical properties.
Uniqueness
What sets 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile apart is its unique combination of a quinoxaline core with a thiophene ring and a benzonitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and reactivity profiles.
特性
CAS番号 |
832081-73-9 |
|---|---|
分子式 |
C19H12N4S |
分子量 |
328.4 g/mol |
IUPAC名 |
3-[(3-thiophen-2-ylquinoxalin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H12N4S/c20-12-13-5-3-6-14(11-13)21-19-18(17-9-4-10-24-17)22-15-7-1-2-8-16(15)23-19/h1-11H,(H,21,23) |
InChIキー |
PNRXGQWWCCFQRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C#N)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)

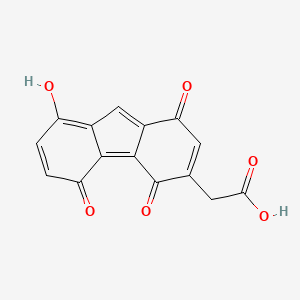
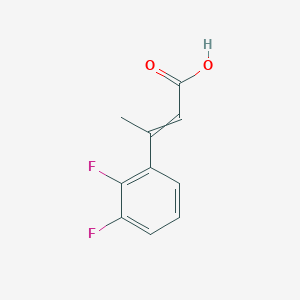
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
